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Compound of Interest

Compound Name: (Rac)-Tris-NTA

Cat. No.: B11934737 Get Quote

Technical Support Center: (Rac)-Tris-NTA
Complexes
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize the

dissociation of (Rac)-Tris-NTA complexes in their assays.

Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Tris-NTA over mono-NTA for His-tagged protein

binding?

A1: The primary advantage of Tris-NTA is its significantly higher binding affinity and stability

compared to traditional mono-NTA. By chelating a metal ion (typically Ni²⁺ or Co²⁺) with three

NTA groups, Tris-NTA creates a multivalent interaction with the polyhistidine tag of a

recombinant protein. This multivalent binding results in a much lower dissociation rate, making

the complex more stable during assays.

Q2: How much stronger is the binding of Tris-NTA to a 6xHis-tag compared to mono-NTA?

A2: Tris-NTA binds to a 6xHis-tag with an affinity that is approximately three to four orders of

magnitude higher than that of mono-NTA. This substantial increase in affinity is crucial for

assays requiring stable complex formation.[1]
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Q3: Can I use reducing agents like DTT or TCEP in my assay buffer with Tris-NTA complexes?

A3: Yes, but with caution. Tris(2-carboxyethyl)phosphine (TCEP) is generally preferred over

dithiothreitol (DTT) as it is less likely to reduce the metal ion in the NTA complex. If DTT must

be used, its concentration should be kept to a minimum. High concentrations of reducing

agents can lead to the reduction of the Ni²⁺ or Co²⁺ ions, causing dissociation of the complex.

Q4: What is the effect of chelating agents like EDTA on Tris-NTA complex stability?

A4: Chelating agents such as EDTA will disrupt the Tris-NTA:His-tag complex by stripping the

metal ion from the NTA moiety. This effect is concentration-dependent. While low

concentrations might be tolerated in some buffers, it is generally recommended to avoid EDTA

in your assay buffers to maintain complex integrity.

Q5: Is a 10xHis-tag significantly better than a 6xHis-tag when using Tris-NTA?

A5: A 10xHis-tag can offer a stronger interaction with the Tris-NTA complex compared to a

6xHis-tag.[2][3] This increased affinity can be beneficial for applications requiring very high

stability or for purifying proteins expressed at low levels.[3] However, for many standard

applications, the affinity of Tris-NTA for a 6xHis-tag is more than sufficient. The choice may also

depend on the specific protein and experimental context, as longer tags could potentially

interfere with protein function.[2]

Troubleshooting Guides
Issue 1: Rapid Signal Loss or Complex Dissociation
During the Assay
This is a common issue that can be caused by several factors in the assay buffer or the

experimental setup.
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Troubleshooting Signal Loss

Start: Rapid Signal Loss Observed

Check Assay Buffer Composition

Are Chelating Agents (e.g., EDTA) Present?

Are Reducing Agents (e.g., DTT) at High Concentrations?

Is Imidazole Present in the Buffer?

No

Remove/Reduce Chelating Agent

Yes

No

Use TCEP or Lower DTT Concentration

Yes

Review Metal Ion and His-Tag

No

Remove Imidazole

Yes

Is the Correct Metal Ion (Ni²⁺/Co²⁺) Used?Is the His-Tag Accessible?

Optimize Assay Conditions

YesYes

Decrease Temperature Increase Protein/Complex Concentration

Problem Resolved
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Troubleshooting High Background

Start: High Background Signal

Check for Autofluorescence

Are Buffer Components Autofluorescent?

Is the Unbound Fluorophore-Tris-NTA Concentration Too High?

No

Use a Different Buffer System

Yes

Evaluate Non-Specific Binding

NoOptimize Fluorophore-Tris-NTA Concentration

Yes

Is the Labeled Protein Sticking to the Plate/Vessel?

Problem Resolved

No Add a Blocking Agent (e.g., BSA, Tween-20)

Yes
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Competitive Fluorescence Polarization Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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